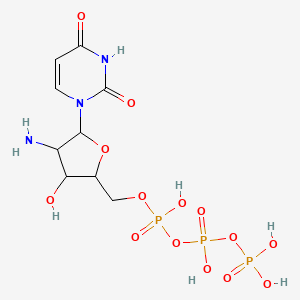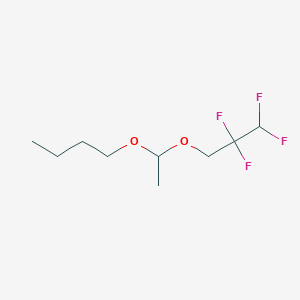![molecular formula C15H20O8 B12081083 [3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)
[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fragilin typically involves the glycosylation of phenolic compounds. One common method includes the use of glycosyl donors such as acetobromoglucose in the presence of a Lewis acid catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of Fragilin may involve the extraction from natural sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fragilin undergoes various chemical reactions, including:
Oxidation: Fragilin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of Fragilin can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives of Fragilin.
Substitution: Alkylated and acylated derivatives of Fragilin.
Scientific Research Applications
Fragilin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and phenolic chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Fragilin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another phenolic glycoside with similar antioxidant and anti-inflammatory properties.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Kaempferol: A flavonoid glycoside with antioxidant and anticancer properties.
Uniqueness of Fragilin
Fragilin is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H20O8 |
|---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H20O8/c1-8(17)21-7-11-12(18)13(19)14(20)15(23-11)22-10-5-3-2-4-9(10)6-16/h2-5,11-16,18-20H,6-7H2,1H3 |
InChI Key |
IERQJNGBILWLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



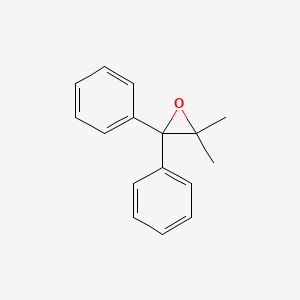

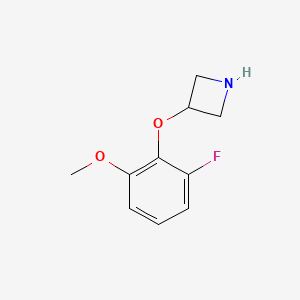
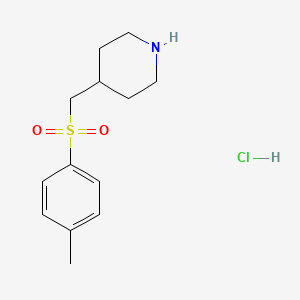


![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
